molecular formula C20H25N3O5 B11832392 Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester

Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester

Cat. No.: B11832392
M. Wt: 387.4 g/mol
InChI Key: VDUWSSFFENPKFD-GVDBMIGSSA-N
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Description

Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester is a complex organic compound with significant applications in various fields This compound is characterized by its unique molecular structure, which includes a cyano group, a hydroxy group, and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester typically involves multiple steps, including the protection of functional groups, formation of the carbamic acid derivative, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The cyano group and hydroxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1S,3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methylcyclohexyl]-, phenylmethyl ester

Uniqueness

Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

benzyl N-[(1S,5R,6R)-3-cyano-5-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C20H25N3O5/c1-20(2,3)28-19(26)23-17-15(9-14(11-21)10-16(17)24)22-18(25)27-12-13-7-5-4-6-8-13/h4-8,10,15-17,24H,9,12H2,1-3H3,(H,22,25)(H,23,26)/t15-,16+,17+/m0/s1

InChI Key

VDUWSSFFENPKFD-GVDBMIGSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H](CC(=C[C@H]1O)C#N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC(=CC1O)C#N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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